molecular formula C23H21F3N2O4S B5198689 2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE

2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE

Cat. No.: B5198689
M. Wt: 478.5 g/mol
InChI Key: UJGPIIPFZSNEKU-UHFFFAOYSA-N
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Description

2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:

    Formation of the sulfonamide: Reacting 4-ethoxybenzenesulfonyl chloride with aniline to form N-phenyl-4-ethoxybenzenesulfonamide.

    Acylation: The sulfonamide is then acylated with 3-(trifluoromethyl)phenylacetyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity and potential as a drug candidate.

    Medicine: Exploring its antimicrobial properties and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE would depend on its specific biological target. Generally, sulfonamides act by inhibiting the synthesis of folic acid in bacteria, which is essential for their growth and replication. The trifluoromethyl group may enhance the compound’s binding affinity to its target, increasing its potency.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A sulfonamide antibiotic commonly used in combination with trimethoprim.

    Celecoxib: A sulfonamide-based nonsteroidal anti-inflammatory drug (NSAID).

Uniqueness

2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is unique due to the presence of both an ethoxybenzene and a trifluoromethyl group, which may confer distinct chemical and biological properties compared to other sulfonamides.

Properties

IUPAC Name

2-(N-(4-ethoxyphenyl)sulfonylanilino)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F3N2O4S/c1-2-32-20-11-13-21(14-12-20)33(30,31)28(19-9-4-3-5-10-19)16-22(29)27-18-8-6-7-17(15-18)23(24,25)26/h3-15H,2,16H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJGPIIPFZSNEKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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